![molecular formula C14H12N2O2S B12398867 2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 698600: is a potent inhibitor of p300/CBP-associated factor, with an IC50 value of 6.51 micromolar. It exhibits significant antiproliferative activity against cancer cells, making it a valuable compound in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 698600 involves the preparation of pyridoisothiazolones. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies. general methods for synthesizing pyridoisothiazolones include the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production methods for NSC 698600 are not widely documented, as the compound is primarily used for research purposes. The production process would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: NSC 698600 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Chemistry: NSC 698600 is used as a tool compound to study the inhibition of p300/CBP-associated factor, providing insights into epigenetic regulation and histone acetylation .
Biology: In biological research, NSC 698600 is utilized to investigate its antiproliferative effects on cancer cell lines, such as SK-N-SH and HCT116 cells .
Medicine: The compound’s potential as an anticancer agent is explored in preclinical studies, aiming to develop new therapeutic strategies for cancer treatment .
Industry: While primarily a research compound, NSC 698600’s role in understanding cancer biology and epigenetics can indirectly influence the development of new drugs and therapies .
Mécanisme D'action
NSC 698600 exerts its effects by inhibiting p300/CBP-associated factor, a histone acetyltransferase involved in the regulation of gene expression. By inhibiting this factor, NSC 698600 disrupts the acetylation of histones, leading to altered chromatin structure and gene expression. This mechanism is particularly relevant in cancer cells, where dysregulated gene expression contributes to uncontrolled cell proliferation .
Comparaison Avec Des Composés Similaires
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant
- Doxepin-hydrochloride
- A-317920
- Alcaftadine
- ST-1006
- Chlorphenoxamine
- Mizolastine
- Clemastine-fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate
- Roxatidine
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-hydrochloride .
Uniqueness: NSC 698600 is unique due to its specific inhibition of p300/CBP-associated factor, which plays a crucial role in epigenetic regulation. This specificity makes it a valuable tool in studying the molecular mechanisms underlying cancer and other diseases .
Propriétés
Formule moléculaire |
C14H12N2O2S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-5-methyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H12N2O2S/c1-9-7-12-13(15-8-9)19-16(14(12)17)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3 |
Clé InChI |
JWDLSSYXAGGQHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


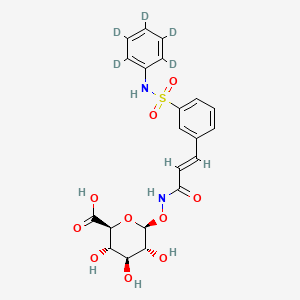
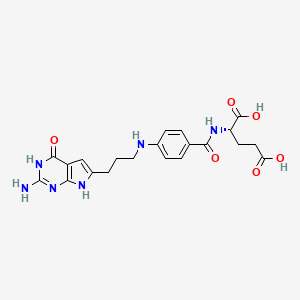
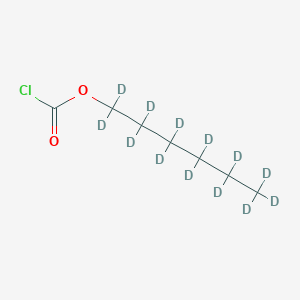
pyrimidine-2,4-dione](/img/structure/B12398814.png)
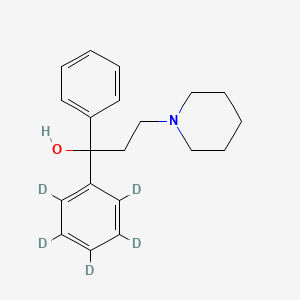
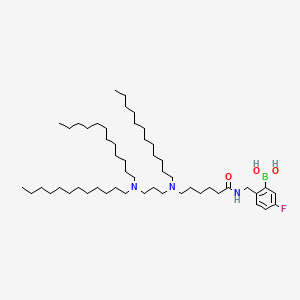
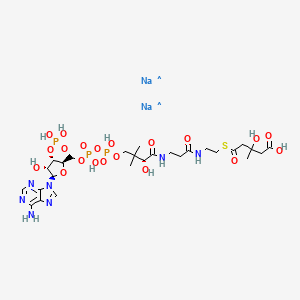
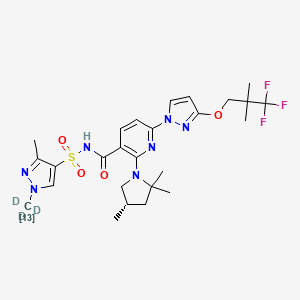

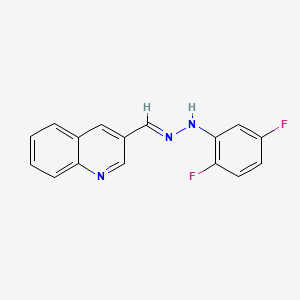
![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
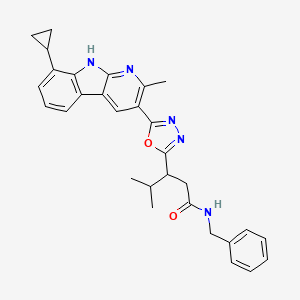
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
